molecular formula C8H17O3P B1600402 Diethyl trans-crotyl phosphonate CAS No. 682-34-8

Diethyl trans-crotyl phosphonate

Cat. No. B1600402
CAS RN: 682-34-8
M. Wt: 192.19 g/mol
InChI Key: KGWLPYVMUWAOJC-QPJJXVBHSA-N
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Description

Diethyl trans-crotyl phosphonate, also known as Diethyl 2-butenylphosphonate, predominantly trans, is a chemical compound with the molecular formula C8H17O3P . It has a molecular weight of 192.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of phosphonates like Diethyl trans-crotyl phosphonate typically relies on two different strategies: the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .


Molecular Structure Analysis

The molecular structure of Diethyl trans-crotyl phosphonate is represented by the linear formula H3CCH=CHCH2PO(OCH2CH3)2 .


Chemical Reactions Analysis

Diethyl trans-crotyl phosphonate can be used as a reactant for the synthesis of di-Et 1-substituted vinylphosphonates via decarboxylative condensation, sequential lithiation and silylation, and palladium-catalyzed allylic acetoxylation .


Physical And Chemical Properties Analysis

Diethyl trans-crotyl phosphonate is a solid at room temperature and has a density of 1.014 g/cm^3 at 25°C . Its refractive index is 1.4398 .

Scientific Research Applications

Phosphonates in Biological Systems

Phosphonates, including Diethyl trans-crotyl phosphonate, are organophosphorus compounds characterized by a stable carbon-to-phosphorus (C—P) bond, which usually resists biochemical, thermal, and photochemical decomposition . They play a significant role in biogeochemical phosphorus cycling and methane production .

Phosphonates in Antibacterial and Antifungal Activities

Phosphonates have shown promising antibacterial and antifungal activities . This makes Diethyl trans-crotyl phosphonate a potential candidate for the development of new antimicrobial agents.

Phosphonates in Biochemistry

The biochemistry of phosphonates is a subject of active research. The biosynthesis of phosphonates starts from the rearrangement of phosphoenolpyruvate into phosphonopyruvate, a reaction catalyzed by phosphonoenolpyruvate mutase . This could have implications for the use of Diethyl trans-crotyl phosphonate in biochemical research.

Hydrolysis of Phosphonates

Diethyl trans-crotyl phosphonate, as a phosphonate, can undergo hydrolysis or dealkylation to form phosphonic acids . These reactions can take place under both acidic and basic conditions .

Phosphonates in Organic Synthesis

Diethyl trans-crotyl phosphonate can be used as an olefinic partner for the Pauson-Khand reaction with alkyne cobalt complex . It can also be used in the synthesis of di-Et 1-substituted vinylphosphonates via decarboxylative condensation .

Phosphonates in Retinoid Chemistry

Diethyl trans-crotyl phosphonate can be used in the preparation of building blocks of retinoid chemistry . Retinoids have a wide range of applications in medicine, particularly in the treatment of skin conditions.

Safety and Hazards

Diethyl trans-crotyl phosphonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Phosphonates, including Diethyl trans-crotyl phosphonate, have been the subject of considerable research due to their unique properties and potential applications . Future research may focus on developing more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds .

properties

IUPAC Name

(E)-1-diethoxyphosphorylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLPYVMUWAOJC-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449217
Record name Diethyl trans-crotyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl trans-crotyl phosphonate

CAS RN

682-34-8
Record name Diethyl trans-crotyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-butenylphosphonate, predominantly trans
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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